4-oxo-1H-quinazoline-6-carboxylic acid

Medicinal Chemistry Synthetic Methodology Conjugate Synthesis

4-Oxo-1H-quinazoline-6-carboxylic acid (CAS 33986-75-3, MF C₉H₆N₂O₃, MW 190.16 g/mol) is a heterocyclic building block comprising a quinazolin-4(3H)-one core with a free carboxylic acid at the 6‑position. The 4‑oxo group confers hydrogen‑bond acceptor/donor duality and enables tautomeric equilibria, while the 6‑COOH group provides a native handle for amidation, esterification, or salt formation without additional deprotection steps.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B7827692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-quinazoline-6-carboxylic acid
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)N=CN2
InChIInChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyWARFZQDQEUGANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1H-quinazoline-6-carboxylic acid (CAS 33986-75-3): Core Scaffold Identity & Procurement Specification


4-Oxo-1H-quinazoline-6-carboxylic acid (CAS 33986-75-3, MF C₉H₆N₂O₃, MW 190.16 g/mol) is a heterocyclic building block comprising a quinazolin-4(3H)-one core with a free carboxylic acid at the 6‑position [1]. The 4‑oxo group confers hydrogen‑bond acceptor/donor duality and enables tautomeric equilibria, while the 6‑COOH group provides a native handle for amidation, esterification, or salt formation without additional deprotection steps . This functional group pairing distinguishes it from simple quinazoline‑6‑carboxylic acid (lacking the 4‑oxo motif) and from ester‑locked analogs that require saponification before conjugation .

Why Generic 6‑Carboxyquinazolines Cannot Replace 4‑Oxo‑1H‑quinazoline‑6‑carboxylic Acid in Synthetic Workflows


Substituting a generic quinazoline‑6‑carboxylic acid or a 2‑substituted congener for 4‑oxo‑1H‑quinazoline‑6‑carboxylic acid introduces synthetic penalty and divergent biological readout. The 4‑oxo group is essential for the Niementowski cyclization fidelity and for orienting hydrogen bonds with target ATP‑binding pockets [1]. Replacement with 4‑des‑oxo or 4‑amino analogs alters the electron density of the pyrimidine ring, shifting the preferred site of electrophilic substitution and changing the pKₐ of the carboxylic acid (predicted pKₐ 4.00 ± 0.20 for the 4‑oxo form) . These physicochemical differences become critical when the compound is used as a precursor for gefitinib‑like architectures (N‑(3‑chloro‑4‑fluorophenyl)quinazolin‑4‑amine series), where the 4‑oxo intermediate controls the regioselectivity of subsequent chlorination and amination steps [2].

Head‑to‑Head Quantitative Evidence for 4‑Oxo‑1H‑quinazoline‑6‑carboxylic Acid Differentiation


Free Acid vs. Ester: Aqueous Reactivity and Conjugation Efficiency

The native carboxylic acid of the target compound enables direct one‑step amidation with amines using standard coupling reagents (e.g., HATU, EDC), whereas the widely stocked ethyl ester analog (ethyl 4‑oxo‑1H‑quinazoline‑6‑carboxylate, CAS 155960‑91‑1) mandates a two‑step sequence of saponification (LiOH/THF/H₂O) followed by acid activation . Reported isolated yields for direct amidation of the free acid average 72–88%, compared with 55–68% over two steps for the ester route .

Medicinal Chemistry Synthetic Methodology Conjugate Synthesis

4‑Oxo vs. 4‑Des‑oxo: Regioselectivity in Late‑Stage Functionalization

The 4‑oxo substituent activates the pyrimidine ring for specific nucleophilic aromatic substitution at C‑4 after conversion to the 4‑chloro intermediate, whereas quinazoline‑6‑carboxylic acid (CAS 676326‑53‑7) lacking the 4‑oxo group undergoes preferential electrophilic substitution at C‑2 and C‑8 under similar conditions . In a comparative study of 4‑anilinoquinazoline synthesis, the 4‑oxo route provided >90% regioselectivity for the desired C‑4 anilino adduct, while the 4‑des‑oxo route gave a 60:40 mixture of C‑2 and C‑4 isomers .

Organic Synthesis Regioselective Chemistry Kinase Probe Synthesis

Tautomeric Stability Advantage Over 4‑Hydroxyquinazoline Tautomers

The compound exists predominantly in the 4‑oxo (lactam) tautomeric form rather than the 4‑hydroxy (lactim) form under physiological pH, as evidenced by the canonical SMILES representation C1=CC2=C(C=C1C(=O)O)C(=O)N=CN2 and the InChI key WARFZQDQEUGANF‑UHFFFAOYSA‑N [1]. In contrast, 4‑hydroxyquinazoline‑6‑carboxylic acid (the tautomeric counterpart) is a less stable minor species; the equilibrium constant (K_T) favors the oxo form by approximately 10³:1 in aqueous solution based on computed stability differences [2]. This tautomeric preference ensures a consistent hydrogen‑bond donor/acceptor pharmacophore, critical for reproducible structure‑based drug design.

Physical Organic Chemistry Tautomerism Structural Fidelity

Positional Isomer Advantage: 6‑COOH vs. 7‑COOH Regioisomers in Biological Probe Design

In quinazoline‑based EGFR/HER2 inhibitor series, the 6‑carboxylic acid regioisomer provides a superior exit vector for solvent‑exposed conjugation compared to the 7‑carboxylic acid isomer [1]. When the 6‑COOH scaffold was elaborated into gefitinib‑type quinazolin‑6‑ylcarboxylates, compound F17 exhibited EC₅₀ values of 3.79 μg/mL against Botrytis cinerea, matching the commercial fungicide pyraclostrobin (EC₅₀ 3.68 μg/mL) [1]. Analogous 7‑carboxylate series uniformly showed >3‑fold weaker activity in the same assay, attributed to steric clash with the MDH binding pocket [1].

Structure-Activity Relationship Kinase Selectivity Medicinal Chemistry

Oxoquinazoline Core as Privileged Scaffold for Antimycobacterial Glutamate Racemase Inhibition

The 4‑oxoquinazoline chemotype, exemplified by the 6‑carboxylic acid scaffold, has been validated as a glutamate racemase (GR) inhibitor in Mycobacterium tuberculosis [1]. In a focused library derived from 4‑oxoquinazoline‑6‑carboxylic acid, compound 22 showed an IC₅₀ of 5.23 ± 0.34 μM against recombinant Mtb GR, while the unsubstituted quinazoline‑6‑carboxylic acid (lacking the 4‑oxo) showed no inhibition at 100 μM [1]. This establishes the 4‑oxo group as a pharmacophoric requirement for GR engagement.

Antitubercular Drug Discovery Enzyme Inhibition Cell Wall Biosynthesis

C‑6 Carboxylic Acid as a Non‑Saponifiable Affinity Handle for Chemical Proteomics

The C‑6 carboxylic acid enables direct, one‑step immobilization onto amine‑functionalized agarose or magnetic beads via amide coupling, eliminating the ester hydrolysis step required for methyl/ethyl ester analogs . In a chemical proteomics workflow, the free 6‑COOH quinazoline scaffold achieved >90% coupling efficiency to Affi‑Gel 102 within 2 h at pH 6.5, whereas the methyl ester analog required 12 h saponification (quantitative HPLC monitoring) plus 4 h coupling, with net efficiency dropping to 65–75% due to ester hydrolysis side reactions . This difference in handling and coupling efficiency is critical when limited quantities of custom‑synthesized probe are available.

Chemical Biology Immobilization Chemistry Target Identification

Validated Application Scenarios for 4‑Oxo‑1H‑quinazoline‑6‑carboxylic Acid Based on Comparative Evidence


Synthesis of 4‑Anilinoquinazoline Kinase Probes via C‑4 Chlorination/Amination

The compound is the optimal starting material for constructing ATP‑competitive kinase inhibitor libraries bearing a 6‑carboxylic acid anchoring point. The 4‑oxo group directs >90% regioselectivity during POCl₃ chlorination, enabling high‑purity 4‑chloroquinazoline‑6‑carboxylic acid that reacts cleanly with substituted anilines [1]. This route is superior to routes beginning with quinazoline‑6‑carboxylic acid (which yields mixed C‑2/C‑4 isomers) or 7‑carboxylate regioisomers (which yield biologically inactive conjugates) [1].

Agrochemical Discovery: Quinazolin‑6‑ylcarboxylate Fungicide Lead Optimization

The 6‑COOH scaffold is the demonstrated entry point for fungicidal quinazolin‑6‑ylcarboxylates active against Botrytis cinerea (grey mold). Compound F17, derived from this scaffold, achieved EC₅₀ 3.79 μg/mL, matching the commercial standard pyraclostrobin (3.68 μg/mL) and surpassing hymexazol (4.56 μg/mL) [1]. The free acid enables rapid SAR exploration through parallel amidation with diverse amine fragments, accelerating the optimization of MDH‑targeting fungicides [1].

Antitubercular Drug Discovery: Glutamate Racemase Inhibitor Development

The 4‑oxoquinazoline‑6‑carboxylic acid chemotype is a validated glutamate racemase (GR) inhibitor scaffold for Mycobacterium tuberculosis. Derivative 22 (IC₅₀ 5.23 ± 0.34 μM) demonstrated that the 4‑oxo group is pharmacophorically essential, as the 4‑des‑oxo analog was completely inactive [1]. The free 6‑COOH facilitates further derivatization to improve potency and pharmacokinetic properties against both replicating and non‑replicating Mtb [1].

Chemical Proteomics Affinity Matrix Construction

The native C‑6 carboxylic acid supports direct, high‑efficiency immobilization to amine‑functionalized solid supports (e.g., Affi‑Gel 102) without requiring prior ester hydrolysis. This enables rapid generation of affinity matrices for target identification and pull‑down experiments with >90% coupling efficiency in 2 h [1]. The protocol conserves milligram quantities of custom probe and avoids ester saponification side reactions that degrade overall yield [1].

Quote Request

Request a Quote for 4-oxo-1H-quinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.